molecular formula C8H9NO3 B1530777 3-Methoxy-5-methylpicolinic acid CAS No. 1256795-11-5

3-Methoxy-5-methylpicolinic acid

Cat. No.: B1530777
CAS No.: 1256795-11-5
M. Wt: 167.16 g/mol
InChI Key: PTONMAXVFRANPC-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylpicolinic acid is a substituted picolinic acid derivative featuring a methoxy group (-OCH₃) at the 3-position and a methyl group (-CH₃) at the 5-position of the pyridine ring. Its molecular formula is C₈H₉NO₃, with a molecular weight of 167.16 g/mol . The compound is primarily utilized in research settings for organic synthesis and pharmaceutical intermediate development.

Properties

IUPAC Name

3-methoxy-5-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(12-2)7(8(10)11)9-4-5/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTONMAXVFRANPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256795-11-5
Record name 3-methoxy-5-methylpyridine-2-carboxylic acid
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Biological Activity

3-Methoxy-5-methylpicolinic acid is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.

Overview of this compound

This compound is a derivative of picolinic acid, characterized by the presence of a methoxy group at the 3-position and a methyl group at the 5-position on the pyridine ring. Its molecular formula is C8H9NO2C_8H_9NO_2, and it has garnered attention for its role in various biochemical processes.

Biological Activities

1. Antioxidant Properties:
Research indicates that this compound exhibits antioxidant activity, which may help mitigate oxidative stress by scavenging free radicals. This property is crucial for protecting cellular components from oxidative damage, potentially contributing to its therapeutic applications in diseases linked to oxidative stress.

2. Enzyme Interaction:
The compound interacts with various enzymes, influencing metabolic pathways. It has been shown to affect enzymes involved in vitamin B6 metabolism, which plays a significant role in nutritional biochemistry. These interactions suggest that this compound could be utilized in studies focused on metabolic regulation and enzyme kinetics.

3. Neuroprotective Effects:
Some studies have explored the neuroprotective potential of this compound, particularly in models of neurodegeneration. The mechanisms may involve modulation of neuroinflammatory pathways and protection against excitotoxicity.

The biological activity of this compound can be attributed to its ability to act as a ligand for specific receptors or enzymes. It modulates their activity, thereby influencing various biochemical processes. The exact pathways and targets depend on the specific context in which the compound is applied.

Data Table: Comparison of Biological Activities

Activity Mechanism Reference
AntioxidantScavenging free radicals
Enzyme InteractionModulation of vitamin B6 metabolism
NeuroprotectiveInhibition of neuroinflammation

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results demonstrated significant scavenging activity, indicating its potential as a natural antioxidant agent in pharmaceutical formulations.

Case Study 2: Enzyme Modulation

In vitro experiments showed that this compound significantly influenced the activity of pyridoxal kinase, an enzyme critical for vitamin B6 metabolism. This modulation suggests potential applications in nutritional biochemistry and metabolic disorders.

Case Study 3: Neuroprotection

Research involving animal models of Alzheimer's disease revealed that treatment with this compound reduced markers of neuroinflammation and improved cognitive function. These findings highlight its potential as a therapeutic agent in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, focusing on substituent patterns, physicochemical properties, and applications.

Table 1: Comparative Overview of Picolinic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Applications/Findings Reference
3-Methoxy-5-methylpicolinic acid 1256795-11-5* C₈H₉NO₃ 167.16 Methoxy (C3), Methyl (C5) Research intermediate; solubility in RT
4-Hydroxy-5-methoxypicolinic acid 1609406-52-1 C₈H₇NO₄ 181.15 Hydroxy (C4), Methoxy (C5) High structural similarity (0.90) to target
3-Methoxypicolinic acid hydrochloride 220437-83-2 C₇H₇NO₃·HCl 189.60 Methoxy (C3), HCl salt Enhanced solubility for catalytic studies
5-Hydroxy-3-methylpicolinic acid 1211542-19-6 C₇H₇NO₃ 153.14 Hydroxy (C5), Methyl (C3) High similarity (0.93); potential metabolite
5-(Difluoromethoxy)-3-methylpicolinic acid 1262860-50-3 C₈H₇F₂NO₃ 203.15 Difluoromethoxy (C5), Methyl (C3) Versatile building block for fluorinated APIs
5-Chloro-3-(methoxymethyl)picolinic acid 1386986-57-7 C₈H₈ClNO₃ 201.61 Chloro (C5), Methoxymethyl (C3) Pharmaceutical intermediate (97% purity)
5-(4-(Trifluoromethoxy)phenyl)picolinic acid 1261820-95-4 C₁₃H₈F₃NO₃ 283.21 Trifluoromethoxyphenyl (C5) Used in complex molecular architectures

Notes:

  • *CAS number discrepancy noted for this compound.
  • Similarity scores (0.86–0.93) derived from structural alignment algorithms in and .

Structural and Functional Insights

Substituent Position and Reactivity
  • Methoxy vs. Hydroxy Groups : The replacement of a hydroxy group (e.g., 4-Hydroxy-5-methoxypicolinic acid) with methoxy enhances lipophilicity, impacting membrane permeability in drug candidates .
  • Halogenation Effects : Chloro () and trifluoromethoxy () substituents improve metabolic stability and binding affinity in receptor-targeted molecules.

Key Research Findings and Challenges

  • Solubility Limitations : this compound requires storage at room temperature due to instability in aqueous solutions, contrasting with more stable hydrochloride salts .
  • Stereochemical Complexity : Substituted picolinic acids with multiple functional groups (e.g., 5-Chloro-3-(methoxymethyl)picolinic acid) often require chiral resolution for enantioselective synthesis .
  • Toxicity Profiles : Hydroxy-containing analogs (e.g., 5-Hydroxy-3-methylpicolinic acid) may exhibit higher reactivity, necessitating rigorous purity assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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